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Compound of Interest

Compound Name: 2-chlorobenzol[d]thiazol-4-ol

Cat. No.: B1304945

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the chemical properties, synthesis,
and potential therapeutic applications of substituted benzothiazoles, a significant class of
heterocyclic compounds in medicinal chemistry. While specific experimental data for 2-
chlorobenzo[d]thiazol-4-ol is not extensively available in the public domain, this document
leverages data from structurally related benzothiazole derivatives to provide a comprehensive
technical resource.

Compound Identification: 2-chlorobenzo[d]thiazol-4-
ol

While detailed experimental data for this specific compound is sparse, its fundamental
identifiers are established:
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Identifier Value Source
CAS Number 71501-29-6 [1]
IUPAC Name 2-chloro-1,3-benzothiazol-4-ol [2]
Molecular Formula C7H4CINOS [1]
Molecular Weight 185.63 g/mol [1]
Canonical SMILES CI=CCEC2CECLSCEN2)C [1]

)O

Synthetic Strategies for the Benzothiazole Scaffold

The synthesis of the benzothiazole core is a well-established area of organic chemistry, with
numerous methods available for the construction of this bicyclic system. The choice of
synthetic route often depends on the desired substitution pattern.

General Synthesis of 2-Substituted Benzothiazoles

A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the
condensation of 2-aminothiophenols with various electrophilic partners.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and
Benzaldehydes

This protocol describes a general procedure for the synthesis of 2-arylbenzothiazoles, which
can be adapted for various substituted starting materials.

Materials:

2-Aminothiophenol

Substituted Benzaldehyde

Sodium Hydrosulfite (Na2S204)

Ethanol
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» Reaction flask with reflux condenser
o Stirring apparatus

« Filtration apparatus

Procedure:

» Dissolve 2-aminothiophenol (1 equivalent) and a substituted benzaldehyde (1 equivalent) in
ethanol in a round-bottom flask.

e Add sodium hydrosulfite (catalytic amount) to the mixture.

o Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-
layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

o The product will often precipitate out of the solution. If not, the solvent can be partially
evaporated under reduced pressure to induce crystallization.

o Collect the solid product by filtration and wash with cold ethanol.

e The crude product can be further purified by recrystallization from a suitable solvent (e.g.,
ethanol, methanol).

This method is noted for being high yielding and proceeding under mild conditions.[3]

Synthesis of 2-Chlorobenzothiazoles

The introduction of a chlorine atom at the 2-position of the benzothiazole ring is a key
transformation, as this chloro-substituent can serve as a leaving group for further
functionalization.

Experimental Protocol: Preparation of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole

This protocol outlines a method for the synthesis of 2-chlorobenzothiazole using sulfuryl
chloride.
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Materials:

2-Mercaptobenzothiazole

Sulfuryl Chloride (SO2zCl2)

e Ice

Water

Separatory funnel

Distillation apparatus
Procedure:

 In a suitable reaction vessel, add sulfuryl chloride (a significant molar excess, e.g., 6
equivalents) to 2-mercaptobenzothiazole (1 equivalent) with stirring at a controlled
temperature (e.g., not exceeding 50°C).[4]

 Allow the reaction mixture to stand for a period of time (e.g., one hour) to ensure completion.

o Carefully add ice and water to the reaction mixture to decompose the excess sulfuryl
chloride.

o Transfer the mixture to a separatory funnel and separate the oily organic layer.
e Wash the organic layer multiple times with water.

e The resulting oily layer containing the 2-chlorobenzothiazole can be purified by distillation
under reduced pressure.[4]

Spectroscopic and Physicochemical Data of
Benzothiazole Derivatives

The characterization of newly synthesized benzothiazole derivatives relies on a combination of
spectroscopic techniques. Below is a table summarizing representative data for various
substituted benzothiazoles found in the literature.
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Molecular ] ] Key
Molecular . Melting Point .
Compound Weight ( g/mol Spectroscopic
Formula (°C)
) Data
2-
) GC-MS: m/z 169,
Chlorobenzothia C7HaCINS 169.63 21-23
171, 108[5]
zole
1H NMR (CDCls):
0 8.546 (dd, J =
7.68, 1.38 Hz,
1H), 8.098 (d, J
=8.10 Hz, 1H),
7.899(d,J=
2-(2-((3- 7.92 Hz, 1H),
chlorobenzyl)oxy 7.567 (s, 1H),
C20H14CINOS 351.85 53.4-55.4
)phenyl)benzo[d]t 7.491 (t,J=8.04
hiazole Hz, 1H), 7.347-
7.429 (m, 5H),
7.158 (t,J=7.74
Hz, 1H), 7.069
(d, J =8.34 Hz,
1H), 5.311 (s,
2H)[6]
1H NMR (CDCls):
0 5.83 (s, 1H),
2-[(5-
7.26 (d, 1H, J 8.7
Chlorobenzo[d]th
, , Hz), 7.34-7.56
iazol-2-yl)thio]-N-
@ C21H14CI2N20S2 445.39 178-180 (m, 9H), 7.70 (d,
1H, J 8.7 Hz),
chlorophenyl)-2-
. 7.95(d, 1H,J 1.8
phenylacetamide
Hz), 9.39 (bs,
1H)[Z]

Biological Activities and Potential Signaling
Pathways
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Benzothiazole derivatives are known to exhibit a wide range of biological activities, making
them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of benzothiazole
derivatives against various cancer cell lines.

Potential Signaling Pathways:

o VEGFR-2 and BRAF Kinase Inhibition: Certain benzothiazole hybrids have been designed
as dual inhibitors of VEGFR-2 and BRAF kinase.[7] VEGFR-2 is a key regulator of
angiogenesis, the formation of new blood vessels that tumors need to grow.[7] The RAF-
MEK-ERK pathway is a critical signaling cascade that, when dysregulated, can drive cell
proliferation.[7]
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Caption: Inhibition of VEGFR-2 and BRAF pathways by benzothiazole derivatives.

e Human Papillomavirus (HPV) Relevant Pathways: Some 2-aminobenzothiazole derivatives
have been shown to regulate cellular pathways relevant to HPV, the etiological factor for
cervical cancer.[8] These compounds can repress the transcription of pathways associated
with the oncoprotein E7, such as the E7/Rb/E2F-1/DNMT1 pathway, which is crucial for
tumorigenesis.[8]
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Antimicrobial Activity

Benzothiazole-based compounds have also been investigated for their antimicrobial properties.
Potential Mechanism of Action:

» Dihydropteroate Synthase (DHPS) Inhibition: Benzothiazole-pyrazolone hybrids have
demonstrated antibacterial activity through the inhibition of the DHPS enzyme.[1] This
enzyme is critical for the folate biosynthesis pathway in bacteria, which is essential for their
survival. These compounds act as competitive inhibitors by mimicking the natural substrate,
para-aminobenzoic acid (PABA).[1]
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Caption: Benzothiazole derivatives inhibiting bacterial folate synthesis.

Experimental Workflow for Biological Evaluation
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The assessment of the biological activity of novel benzothiazole derivatives typically follows a
structured workflow.

Experimental Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the effect of compounds on the
proliferation of cancer cell lines.

Materials:

e Human cancer cell lines (e.g., A431, A549)

o Cell culture medium (e.g., DMEM)

» Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

o 96-well plates

o Test compounds (benzothiazole derivatives) dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

¢ Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

e Microplate reader

Procedure:

e Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere
overnight in a humidified incubator (37°C, 5% CO2).

» Prepare serial dilutions of the test compounds in the cell culture medium.

e Remove the old medium from the wells and add the medium containing the different
concentrations of the test compounds. Include a vehicle control (DMSO) and a positive
control (a known anticancer drug).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Incubate the plates for a specified period (e.g., 48 or 72 hours).

After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During
this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a
microplate reader.

Calculate the percentage of cell viability for each concentration of the test compound relative
to the vehicle control and determine the 1Cso value (the concentration of the compound that
inhibits cell growth by 50%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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